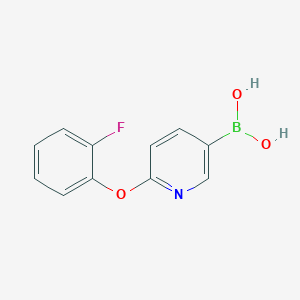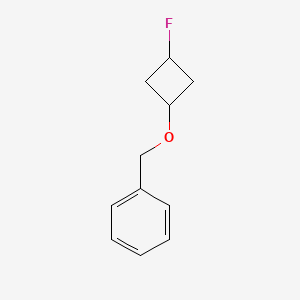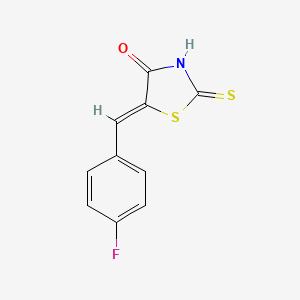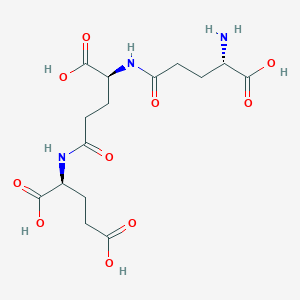
H-Glu(Glu(Glu-OH)-OH)-OH
Overview
Description
The compound H-Glu(Glu(Glu-OH)-OH)-OH is a tripeptide consisting of three glutamic acid residues Glutamic acid is an amino acid that plays a crucial role in various biochemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Glu(Glu(Glu-OH)-OH)-OH typically involves the stepwise coupling of glutamic acid residues. The process begins with the protection of the amino and carboxyl groups of glutamic acid to prevent unwanted side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) for the amino group and benzyl (Bn) for the carboxyl group.
Protection of Glutamic Acid: The amino group of glutamic acid is protected using tert-butoxycarbonyl (Boc) in the presence of a base such as triethylamine. The carboxyl group is protected using benzyl (Bn) in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC).
Coupling Reaction: The protected glutamic acid residues are then coupled using a coupling reagent such as DCC or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: After the coupling reaction, the protecting groups are removed using appropriate reagents. For example, the Boc group can be removed using trifluoroacetic acid (TFA), and the Bn group can be removed using hydrogenation with palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
H-Glu(Glu(Glu-OH)-OH)-OH: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form glutamic acid derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products
The major products formed from these reactions include various glutamic acid derivatives, alcohols, and substituted peptides.
Scientific Research Applications
H-Glu(Glu(Glu-OH)-OH)-OH: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.
Biology: The compound is studied for its role in neurotransmission and as a precursor for the synthesis of other biologically active molecules.
Medicine: It is investigated for its potential therapeutic applications, including as a drug delivery agent and in the treatment of neurological disorders.
Industry: The compound is used in the production of biodegradable polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of H-Glu(Glu(Glu-OH)-OH)-OH involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a neurotransmitter by binding to glutamate receptors, leading to the activation of signaling pathways involved in synaptic transmission and plasticity. The compound can also participate in metabolic pathways, serving as a precursor for the synthesis of other amino acids and bioactive molecules.
Comparison with Similar Compounds
H-Glu(Glu(Glu-OH)-OH)-OH: is unique due to its tripeptide structure consisting of three glutamic acid residues. Similar compounds include:
H-Glu(Glu-OH)-OH: A dipeptide with two glutamic acid residues.
H-Glu-OH: A single glutamic acid residue.
H-Glu(Glu(Glu(Glu-OH)-OH)-OH)-OH: A tetrapeptide with four glutamic acid residues.
The uniqueness of This compound lies in its specific sequence and the potential for forming stable structures and interactions in biological systems.
Properties
IUPAC Name |
(2S)-2-[[(4S)-4-[[(4S)-4-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O10/c16-7(13(23)24)1-4-10(19)17-8(14(25)26)2-5-11(20)18-9(15(27)28)3-6-12(21)22/h7-9H,1-6,16H2,(H,17,19)(H,18,20)(H,21,22)(H,23,24)(H,25,26)(H,27,28)/t7-,8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMYLTCOWSWSJC-CIUDSAMLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


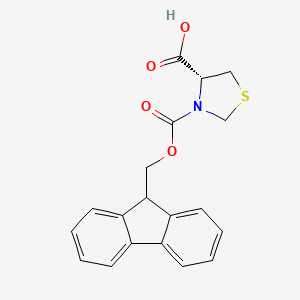
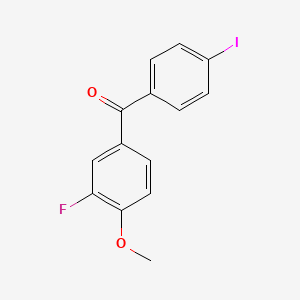
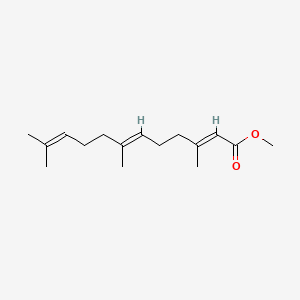
![[(Z)-1-(furan-2-yl)ethylideneamino]thiourea](/img/structure/B3021390.png)

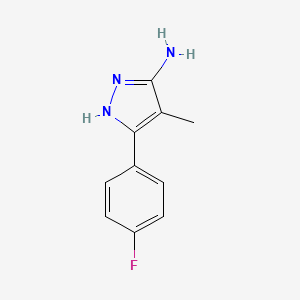
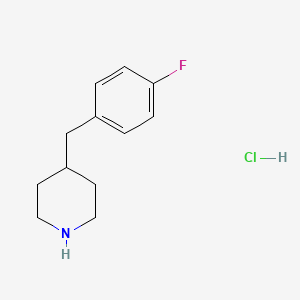

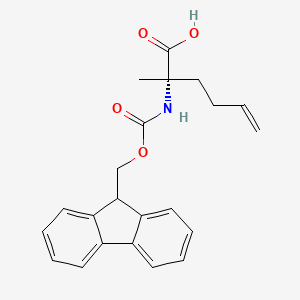
![2-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B3021397.png)
